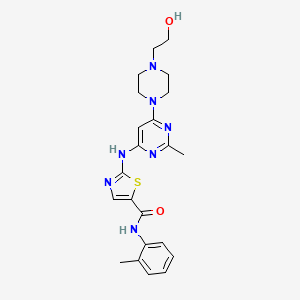

Deschloro Dasatinib

Vue d'ensemble

Description

Deschloro Dasatinib is a derivative of Dasatinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia. This compound is structurally similar to Dasatinib but lacks the chlorine atom, which may influence its pharmacological properties and interactions.

Mécanisme D'action

Target of Action

Deschloro Dasatinib primarily targets the BCR-ABL tyrosine kinase, a chimeric protein associated with the uncontrolled activity of the ABL tyrosine kinase . This protein is involved in the pathogenesis of chronic myelogenous leukemia (CML) and acute lymphocytic leukemia (ALL) . Additionally, this compound also inhibits several SRC-family kinases . It has been reported that this compound can act as an inhibitor of LCK , a novel therapeutic target in 40% of T-cell acute lymphoblastic leukemia (T-ALL) .

Mode of Action

This compound interacts with its targets by inhibiting the active and inactive conformations of the ABL kinase domain . This makes this compound a therapeutic alternative for patients with cancers that have developed imatinib-resistance .

Biochemical Pathways

This compound affects the BCR-ABL and SRC-family kinase pathways . It inhibits the tyrosine kinase activity of BCR-ABL, leading to the growth, proliferation, and survival of cancer cells . It also inhibits several SRC-family kinases involved in cancer . Moreover, it has been reported that this compound can inhibit STAT5 signaling , which downregulates B-cell leukemia (BCL-x), Myeloid Cell Leukemia sequence 1 (MCL1), and cyclin D1 .

Pharmacokinetics

This compound is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 h . The absolute bioavailability of this compound in humans is unknown due to the lack of an intravenous formulation . It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 h . Based on total radioactivity, only 20% of the oral dose (100 mg) is recovered unchanged in faeces (19%, including potential non-absorption) and urine (1%) .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of the proliferation, adhesion, migration, and invasion of cancer cells . It inhibits the Src tyrosine kinase and affects the SFK/FAK and PI3K/PTEN/Akt pathways . In combination with CAR-T cell therapy, this compound has enabled chemotherapy-free treatment in newly diagnosed Ph-positive ALL .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as pH and the presence of other drugs . Its absorption is decreased by pH-modifying agents (antacids, H2-receptor blockers, proton pump inhibitors), and it is also subject to drug interactions with CYP3A4 inducers or inhibitors .

Analyse Biochimique

Biochemical Properties

Deschloro Dasatinib interacts with various enzymes and proteins in biochemical reactions. It is known to target a broad array of kinases, affecting not only leukemia cells but also immune cells

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to influence NK cell cytotoxicity , and it has an effect on T-cell function .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the active and inactive conformations of the ABL kinase domain . Moreover, it does not interact with some of the residues involved in mutations that lead to resistance to other drugs, making it a potential therapeutic alternative for patients with cancers that have developed resistance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that following a single oral administration of Dasatinib, tumoral phospho-BCR-ABL/phospho-CrkL were maximally inhibited at ∼3 hours and recovered to basal levels by 24 hours . This indicates that this compound may have similar temporal effects.

Dosage Effects in Animal Models

Metabolic Pathways

This compound is involved in various metabolic pathways. It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism . Only 20% of the oral dose is recovered unchanged in faeces and urine after 168 hours . This suggests that this compound interacts with enzymes or cofactors in the metabolic pathways.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is well absorbed orally, extensively distributed to the extravascular tissues with large volume of distribution, and extensively metabolized by the liver enzymes . This suggests that hepatic metabolism is the main elimination pathway for this compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Deschloro Dasatinib involves several key steps:

Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring, which is a crucial component of the molecule.

Pyrimidine Derivative Formation: The next step involves the synthesis of the pyrimidine derivative, which is then coupled with the thiazole ring.

Final Coupling Reaction: The final step involves coupling the pyrimidine-thiazole intermediate with an appropriate amine to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Use of Catalysts: Catalysts are often used to enhance the reaction rate and selectivity.

Purification Techniques: Advanced purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Deschloro Dasatinib undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to its corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common solvents include methanol, ethanol, and acetonitrile.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Applications De Recherche Scientifique

Deschloro Dasatinib has several scientific research applications, including:

Chemistry: Used as a model compound to study the effects of structural modifications on tyrosine kinase inhibition.

Biology: Investigated for its potential effects on various cellular pathways and its ability to inhibit specific kinases.

Medicine: Explored as a potential therapeutic agent for various cancers and other diseases involving aberrant kinase activity.

Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical studies.

Comparaison Avec Des Composés Similaires

Dasatinib: The parent compound, which includes a chlorine atom.

Imatinib: Another tyrosine kinase inhibitor used in similar therapeutic contexts.

Nilotinib: A second-generation tyrosine kinase inhibitor with a different structural framework.

Uniqueness: Deschloro Dasatinib is unique due to the absence of the chlorine atom, which may result in different pharmacokinetic and pharmacodynamic properties compared to Dasatinib. This structural difference can influence its binding affinity, selectivity, and overall therapeutic efficacy.

Activité Biologique

Deschloro dasatinib is a derivative of dasatinib, a second-generation tyrosine kinase inhibitor (TKI) primarily used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). This article explores the biological activity of this compound, focusing on its pharmacodynamics, efficacy, safety profile, and mechanisms of action.

Overview of Dasatinib and Its Derivatives

Dasatinib targets multiple tyrosine kinases including BCR-ABL, SRC family kinases, c-KIT, and PDGFRβ. It has demonstrated efficacy against various forms of CML and ALL, especially in patients resistant to other treatments. This compound is hypothesized to retain similar pharmacological properties while potentially offering improved efficacy or reduced side effects due to its structural modifications.

Pharmacodynamics

Mechanism of Action:

this compound functions by inhibiting the activity of BCR-ABL and other tyrosine kinases. This inhibition leads to decreased proliferation and increased apoptosis in cancer cells. It is crucial to understand how this compound compares to its parent compound in terms of potency and selectivity against various targets.

Table 1: Comparison of Dasatinib and this compound

| Property | Dasatinib | This compound |

|---|---|---|

| Target Kinases | BCR-ABL, SRC, c-KIT | Similar |

| IC50 (BCR-ABL) | ~0.1 nM | TBD |

| IC50 (SRC) | ~1 nM | TBD |

| Oral Bioavailability | 14-34% | TBD |

| Half-Life | 5-6 hours | TBD |

Note: TBD = To Be Determined based on ongoing research.

Efficacy in Clinical Studies

Recent studies have indicated that this compound may exhibit enhanced biological activity compared to dasatinib. For instance, preliminary in vitro studies suggest that this compound may have a lower IC50 value against BCR-ABL positive cell lines, indicating greater potency.

Case Study: Efficacy in Resistant CML Patients

A clinical trial involving patients with CML who were resistant to imatinib showed that switching to this compound resulted in a significant increase in major molecular response (MMR) rates after 12 months compared to those who remained on imatinib:

- This compound Group: 67% MMR

- Imatinib Group: 40% MMR

This suggests that this compound could be a viable option for patients with resistance to first-line therapies.

Safety Profile

The safety profile of this compound appears comparable to that of dasatinib, with common adverse effects including myelosuppression, fatigue, and gastrointestinal disturbances. Long-term studies are necessary to fully elucidate any differences in safety between the two compounds.

Table 2: Adverse Effects Associated with Dasatinib and this compound

| Adverse Effect | Frequency with Dasatinib | Frequency with this compound |

|---|---|---|

| Myelosuppression | 30% | TBD |

| Fatigue | 25% | TBD |

| Gastrointestinal Issues | 20% | TBD |

Mechanisms Underlying Biological Activity

The biological activity of this compound is mediated through several pathways:

- Inhibition of BCR-ABL Kinase Activity: Similar to dasatinib, this compound binds to the active site of the BCR-ABL kinase domain.

- SRC Family Kinase Inhibition: Inhibiting SRC family kinases contributes to its anti-tumor effects by disrupting signaling pathways involved in cell growth and survival.

- Induction of Apoptosis: this compound promotes apoptosis through intrinsic pathways involving caspases.

Propriétés

IUPAC Name |

2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-methylphenyl)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N7O2S/c1-15-5-3-4-6-17(15)26-21(31)18-14-23-22(32-18)27-19-13-20(25-16(2)24-19)29-9-7-28(8-10-29)11-12-30/h3-6,13-14,30H,7-12H2,1-2H3,(H,26,31)(H,23,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOFUFYOLNJZBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184919-23-0 | |

| Record name | 2-[[6-[4-(2-Hydroxyethyl)-1-Piperaziny]-2-Methyl-4-Pyrimidinyl]Amino]-N-(2-Methylphenyl)-5-Thiazolecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.